5-Aminotoluene-2-sulphonamide
Overview
Description
5-Aminotoluene-2-sulphonamide is a chemical compound that is part of the sulphonamide family. Sulphonamides are known for their various applications in medicinal chemistry due to their antibacterial properties. The compound is structurally characterized by an amino group attached to a toluene ring which is further substituted with a sulphonyl group. This structure is a key component in the synthesis of more complex molecules that can exhibit a range of biological activities.
Synthesis Analysis
The synthesis of sulphonamide derivatives, such as 5-Aminotoluene-2-sulphonamide, can involve various chemical reactions. For instance, the formation of 1-dimethylaminonaphthalene-5-sulphonamide during the preparation of sulphonylamino acids indicates that the reaction conditions and the structure of the amino acid are critical factors that influence the synthesis process . Additionally, the palladium(0)-catalyzed cyclisation of 2-amino(tosyl) benzamides or sulphonamides can lead to the formation of biologically active compounds, suggesting that 5-Aminotoluene-2-sulphonamide could potentially be used as a starting material for such cyclisation reactions .
Molecular Structure Analysis
The molecular structure of 5-Aminotoluene-2-sulphonamide is important for its reactivity and interaction with biological targets. The presence of the amino group and the sulphonyl group on the toluene ring can influence the electronic distribution and the overall polarity of the molecule, which in turn can affect its ability to bind to enzymes or receptors within biological systems.
Chemical Reactions Analysis
Chemical reactions involving 5-Aminotoluene-2-sulphonamide can be complex and varied. The compound can undergo reactions typical of sulphonamides, such as the formation of sulphonylamino acids, as mentioned in the synthesis of 1-dimethylaminonaphthalene-5-sulphonamide . Moreover, the reactivity of the amino group and the sulphonyl group can lead to further chemical transformations, potentially yielding a variety of products with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Aminotoluene-2-sulphonamide, such as solubility, melting point, and reactivity, are determined by its molecular structure. These properties are crucial for its application in drug development and other chemical processes. For example, the solubility of the compound in various solvents can affect its bioavailability and the efficiency of its synthesis. The reactivity of the amino and sulphonyl groups can also determine the types of chemical reactions the compound can participate in, which is essential for the design of new pharmaceuticals.
Case Studies and Applications
Case studies involving 5-Aminotoluene-2-sulphonamide derivatives demonstrate their potential in therapeutic applications. For instance, a study on the anti-inflammatory, antinociceptive, and antioxidant activities of paratoluene sulphonamide derivatives of amino acids showed that these compounds exhibit significant anti-inflammatory and antinociceptive effects, although they did not produce an antioxidant effect . This suggests that 5-Aminotoluene-2-sulphonamide derivatives could be explored further for their potential use as anti-inflammatory and analgesic drugs.
Scientific Research Applications
1. Chemical Synthesis and Modifications
5-Aminotoluene-2-sulphonamide serves as a building block in the synthesis of various chemical compounds. For instance, it is used in the formation of 1-dimethylaminonaphthalene-5-sulphonamide during the reaction with amino acids, indicating its utility in complex chemical reactions and the preparation of sulphonylamino acids (Neadle & Pollitt, 1965)(Neadle & Pollitt, 1965).
2. Antimicrobial and Antibacterial Applications
Sulphonamides, including 5-Aminotoluene-2-sulphonamide, have been studied for their antimicrobial properties. A study by Hafez & Awad (1992) synthesized new azo-dye sulphonamides with significant in vitro antibacterial activities, showcasing the antimicrobial potential of such compounds (Hafez & Awad, 1992).
3. Antiepileptic Agent Synthesis
The compound has been utilized in the synthesis of derivatives with potential antiepileptic properties. Warokar et al. (2012) synthesized thiadiazol sulphonamide derivatives that showed promising results as antiepileptic agents (Warokar et al., 2012).
4. Pharmacological Importance
Sulphonamides, including 5-Aminotoluene-2-sulphonamide, have a wide range of pharmacological applications. They have been used in the development of anticancer drugs, carbonic anhydrase inhibitors, antiviral agents, and more. For example, Ali et al. (2014) synthesized sulphonamides of L-glutamic acid with potential anticancer properties (Ali et al., 2014).
5. Biological Evaluation for Various Applications
The compound has been evaluated for various biological activities, including antimicrobial, antioxidant, and anticancer properties. Egbujor et al. (2020) synthesized alanine-derived bioactive sulphonamides, assessing their antimicrobial and antioxidant properties (Egbujor et al., 2020).
Safety And Hazards
Future Directions
Sulfonamides, including 5-Aminotoluene-2-sulphonamide, continue to be an important class of therapeutic agents. The increase in the number of new sulfonamide derivatives makes it necessary to study more rationally the chemical structure . The future of sulfonamides lies in the development of pharmacologically active derivatives of indole with sulfonamide scaffolds .
properties
IUPAC Name |
4-amino-2-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGSUPFDLFLUAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10240617 | |
Record name | 5-Aminotoluene-2-sulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10240617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminotoluene-2-sulphonamide | |
CAS RN |
94109-57-6 | |
Record name | 4-Amino-2-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94109-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Aminotoluene-2-sulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminotoluene-2-sulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10240617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminotoluene-2-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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